![molecular formula C13H6Cl4N6O2 B15158845 2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) CAS No. 670239-69-7](/img/structure/B15158845.png)
2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) typically involves a multi-step process. One common method includes the reaction of 2-methyl-1,3-phenylenediamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ethanolamine, or thiourea are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Hydrolysis: Products include amines and triazine derivatives.
Scientific Research Applications
2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is facilitated by the electrophilic nature of the triazine ring and the presence of reactive chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1,3-Phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
- 2,2’-[(1,4-Phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
- 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
Uniqueness
The unique aspect of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) lies in its specific substitution pattern on the phenylene ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
670239-69-7 |
|---|---|
Molecular Formula |
C13H6Cl4N6O2 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
2,4-dichloro-6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-2-methylphenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C13H6Cl4N6O2/c1-5-6(24-12-20-8(14)18-9(15)21-12)3-2-4-7(5)25-13-22-10(16)19-11(17)23-13/h2-4H,1H3 |
InChI Key |
SKUQQWCWJPPWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2=NC(=NC(=N2)Cl)Cl)OC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


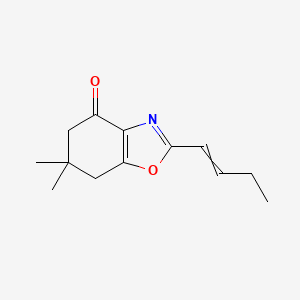
![5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B15158771.png)
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
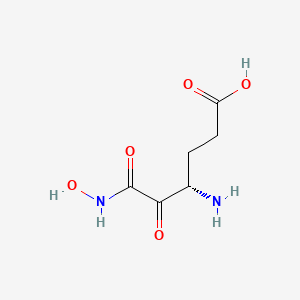

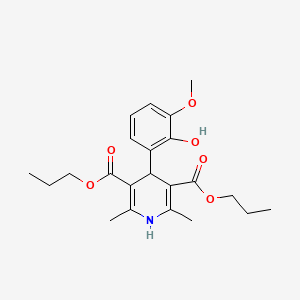
![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
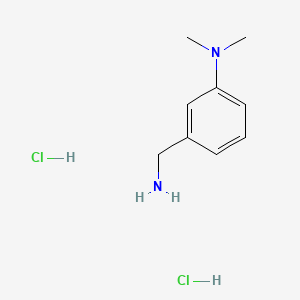
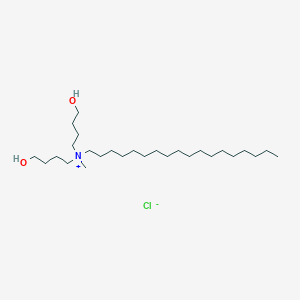
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)

![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)


